
2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
Übersicht
Beschreibung
2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure the formation of the desired quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Analyse Chemischer Reaktionen
Condensation/Cyclization
Key mechanisms :
-
Condensation : Formation of the quinazolinone core via nucleophilic attack of the amino group on carbonyl compounds, followed by cyclization.
-
Appel salt reaction : Involves spirocyclic intermediates during cyclization, yielding iminoquinazoline derivatives under basic conditions .
Other Chemical Reactions
The compound undergoes various transformations under specific conditions, expanding its synthetic utility.
Oxidation and Reduction
Reaction Type | Conditions | Reagents | Product | Citation |
---|---|---|---|---|
Oxidation | Potassium permanganate | - | Quinazolinone derivative | |
Reduction | Sodium borohydride | - | Dihydroquinazolinone derivative |
Mechanistic insights :
-
Oxidation modifies the dihydroquinazolinone core, altering redox states for potential biological applications.
-
Reduction typically targets carbonyl groups, forming dihydro derivatives with distinct reactivity.
Substitution and Acylation
Reaction Type | Conditions | Reagents | Product | Citation |
---|---|---|---|---|
Substitution | Nucleophilic conditions | Nucleophile (e.g., amine) | Substituted quinazolinone | |
Acylation | Acetyl chloride, base | - | Acylated derivative |
Applications :
-
Substitution introduces functional groups (e.g., fluorine, methoxy) to modulate lipophilicity or hydrogen bonding.
-
Acylation enhances stability or bioavailability by masking reactive sites.
Biological Activity Correlation
Studies on similar quinazolinones highlight that structural modifications from these reactions significantly influence biological activity:
-
Tyrosinase inhibition : Enhanced by methoxy phenoxy-1,2,3-triazole moieties introduced via substitution .
-
Anti-inflammatory and anticancer properties : Linked to interactions with enzymes/receptors, modulated by oxidation/reduction states.
Mechanistic Studies
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most significant applications of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is its potential as an anticancer agent. Research indicates that it acts as an inhibitor of Polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in various cancers.
A study demonstrated that this compound effectively inhibits the Plk1 protein binding domain (PBD), leading to reduced cell proliferation and mitotic progression in cancer cell lines. The structure–activity relationship (SAR) studies highlighted that modifications to the quinazolinone scaffold could enhance its inhibitory potency, making it a promising candidate for further drug development against Plk1-addicted cancers .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and has demonstrated significant minimum inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent. In particular, derivatives of quinazolinones have been reported to possess activity against Mycobacterium tuberculosis, indicating a possible avenue for treating tuberculosis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including environmentally friendly approaches using catalysts like cobalt-based nanocomposites. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic routes .
Case Studies
- Inhibition of Plk1 :
- Antimicrobial Activity :
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-6-(4-chlorophenyl)-4(3H)-quinazolinone
- 2-amino-7-(4-bromophenyl)-7,8-dihydroquinazolin-5(6H)-one
- 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
Compared to similar compounds, 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which enhances its biological activity and chemical reactivity. This unique structure allows it to interact more effectively with molecular targets, making it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features an amino group at the 2-position and a chlorophenyl group at the 7-position, which may influence its interaction with biological targets.
- IUPAC Name : 2-amino-7-(4-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone
- Molecular Formula : C₁₄H₁₂ClN₃O
- CAS Number : 299934-41-1
- Molecular Weight : 273.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby disrupting metabolic pathways.
- Receptor Modulation : It could modulate the function of certain receptors involved in cell signaling, leading to altered cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related quinazolinone derivatives ranged from 1.20 to 1.80 µM, suggesting strong antiproliferative activity .
- Mechanistic Insights : The compound's effectiveness is believed to stem from its ability to inhibit receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition prevents downstream signaling that promotes cancer cell proliferation .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazolinone scaffold significantly impact biological activity. For example, introducing electron-withdrawing groups at the para position of the phenyl ring enhances cytotoxicity .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for additional therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to quantify this activity .
- Anti-inflammatory Effects : Some derivatives within the quinazolinone class have shown promise in reducing inflammation, indicating a broader therapeutic potential .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Fluorine substitution | Stronger anticancer activity due to enhanced binding affinity |
2-amino-7-(phenyl)-7,8-dihydroquinazolin-5(6H)-one | No halogen substituent | Reduced potency compared to chlorinated derivatives |
2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one | Methyl group substitution | Altered pharmacokinetics and reduced efficacy |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of quinazolinones exhibited significant inhibition against cancer cell lines with varying potencies based on structural modifications .
- Animal Models : Preclinical trials using animal models have indicated promising results in tumor reduction when treated with this compound, showcasing its potential for further development into therapeutic agents .
- Mechanistic Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing critical binding interactions that could be exploited for drug design .
Eigenschaften
IUPAC Name |
2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSQPHEMZCRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.